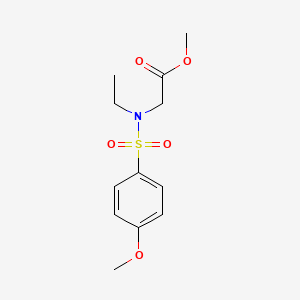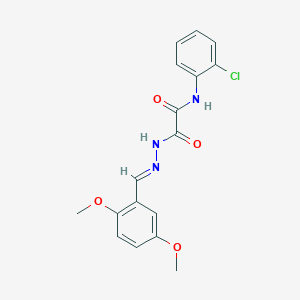
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide is complex and involves multiple pathways. (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to modulate the activity of multiple signaling pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways.
Biochemical and Physiological Effects:
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to have multiple biochemical and physiological effects in preclinical studies. In cancer, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of genes involved in apoptosis and autophagy. In inflammation, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to reduce the production of reactive oxygen species (ROS), inhibit the expression of pro-inflammatory cytokines and chemokines, and reduce oxidative stress. In neurodegenerative disorders, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to protect against oxidative stress, reduce neuroinflammation, and improve cognitive function.
实验室实验的优点和局限性
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has several advantages for lab experiments, including its stability, low toxicity, and ability to cross the blood-brain barrier. However, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has some limitations, including its poor solubility in aqueous solutions and its tendency to form aggregates.
未来方向
There are several future directions for the research on (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide. One direction is to explore the potential therapeutic applications of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more efficient synthesis methods for (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide and its analogs. Additionally, future studies could focus on the optimization of the pharmacokinetic and pharmacodynamic properties of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide, as well as the identification of biomarkers for patient selection and monitoring. Finally, the development of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide-based combination therapies could be explored to enhance its therapeutic efficacy.
合成方法
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide can be synthesized using a multi-step process starting from 2,5-dimethoxybenzaldehyde and 2-chlorobenzoyl chloride. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazine derivative. The second step involves the reaction of the hydrazine derivative with 2-chlorobenzoyl chloride to form the corresponding acyl hydrazone. The final step involves the reaction of the acyl hydrazone with acetic anhydride to form (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide.
科学研究应用
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies. In inflammation, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce oxidative stress. In neurodegenerative disorders, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to protect against neuronal cell death and improve cognitive function.
属性
IUPAC Name |
N-(2-chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-24-12-7-8-15(25-2)11(9-12)10-19-21-17(23)16(22)20-14-6-4-3-5-13(14)18/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAFMOLLNFRNBC-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)
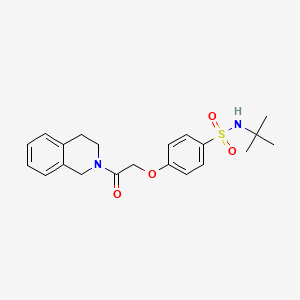

![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)
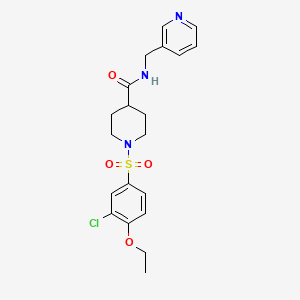
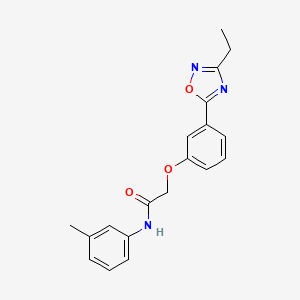


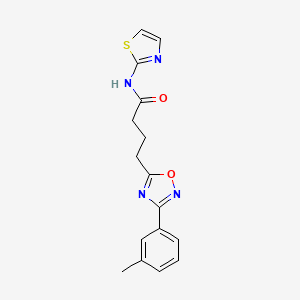
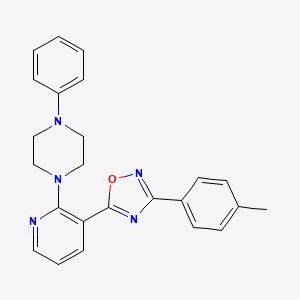

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694074.png)
